molecular formula C13H17N3O B103336 2-Methylisonicotinic acid cyclohexylidenehydrazide CAS No. 15885-63-9

2-Methylisonicotinic acid cyclohexylidenehydrazide

Cat. No. B103336
CAS RN: 15885-63-9
M. Wt: 231.29 g/mol
InChI Key: JCDUNXBXHFOXMR-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylisonicotinic acid cyclohexylidenehydrazide (INH-Me) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of isoniazid, a drug used to treat tuberculosis, and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Methylisonicotinic acid cyclohexylidenehydrazide involves its ability to bind to and inhibit specific enzymes and proteins. It has been found to inhibit the activity of enzymes such as catalase and peroxidase, which are involved in the metabolism of reactive oxygen species. 2-Methylisonicotinic acid cyclohexylidenehydrazide has also been found to inhibit the activity of a protein called Hsp90, which is involved in the regulation of cellular processes such as protein folding and degradation.

Biochemical And Physiological Effects

2-Methylisonicotinic acid cyclohexylidenehydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases. 2-Methylisonicotinic acid cyclohexylidenehydrazide has also been found to have anti-inflammatory properties and to reduce the expression of certain cytokines, which are involved in the immune response.

Advantages And Limitations For Lab Experiments

2-Methylisonicotinic acid cyclohexylidenehydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, one limitation of using 2-Methylisonicotinic acid cyclohexylidenehydrazide in lab experiments is that it can be toxic at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-Methylisonicotinic acid cyclohexylidenehydrazide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its use as a precursor for other chemical compounds, particularly those with potential medicinal applications. Additionally, further research is needed to fully understand the mechanism of action of 2-Methylisonicotinic acid cyclohexylidenehydrazide and its effects on various cellular processes.

Synthesis Methods

2-Methylisonicotinic acid cyclohexylidenehydrazide can be synthesized through a reaction between isoniazid and cyclohexylidenehydrazine. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified through various techniques such as recrystallization and chromatography.

Scientific Research Applications

2-Methylisonicotinic acid cyclohexylidenehydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit certain enzymes and proteins. 2-Methylisonicotinic acid cyclohexylidenehydrazide has also been investigated for its potential as a drug delivery system and as a precursor for other chemical compounds.

properties

CAS RN

15885-63-9

Product Name

2-Methylisonicotinic acid cyclohexylidenehydrazide

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide

InChI

InChI=1S/C13H17N3O/c1-10-4-2-3-5-12(10)15-16-13(17)11-6-8-14-9-7-11/h6-10H,2-5H2,1H3,(H,16,17)/b15-12-

InChI Key

JCDUNXBXHFOXMR-QINSGFPZSA-N

Isomeric SMILES

CC\1CCCC/C1=N/NC(=O)C2=CC=NC=C2

SMILES

CC1CCCCC1=NNC(=O)C2=CC=NC=C2

Canonical SMILES

CC1CCCCC1=NNC(=O)C2=CC=NC=C2

synonyms

N'-(2-Methylcyclohexylidene)isonicotinic hydrazide

Origin of Product

United States

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